

Spectroscopic data of Cyclopentanecarbonyl chloride (^1H NMR, ^{13}C NMR, IR, MS)

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Compound of Interest

Compound Name: Cyclopentanecarbonyl chloride

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Spectroscopic Profile of Cyclopentanecarbonyl Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Cyclopentanecarbonyl chloride** (CAS No: 4524-93-0), a key intermediate in various chemical syntheses. The following sections detail its ^1H NMR, ^{13}C NMR, Infrared (IR), and Mass Spectrometry (MS) data, along with standardized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

Cyclopentanecarbonyl chloride is a cyclic acyl chloride with the molecular formula $\text{C}_5\text{H}_9\text{ClO}$ and a molecular weight of 132.59 g/mol [\[1\]\[2\]\[3\]](#). Its structure consists of a five-membered cyclopentane ring attached to a carbonyl chloride group.

IUPAC Name: **cyclopentanecarbonyl chloride** [\[1\]\[3\]](#)

Synonyms: Cyclopentane carboxyl chloride, Cyclopentylcarbonyl chloride [\[1\]\[2\]\[3\]](#)

Spectroscopic Data

The following tables summarize the key spectroscopic data for **Cyclopentanecarbonyl chloride**.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum of **Cyclopentanecarbonyl chloride** is characterized by signals corresponding to the protons on the cyclopentane ring. The proton attached to the carbon bearing the carbonyl group is expected to be the most deshielded.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~2.9 - 3.1	Multiplet	1H	CH-C=O
~1.5 - 2.0	Multiplet	8H	CH ₂ (Cyclopentyl)

Note: The exact chemical shifts and multiplicities can vary depending on the solvent and the spectrometer's field strength. The data presented is a representative summary from available spectral databases.[\[1\]](#)

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The carbonyl carbon is significantly downfield due to the electron-withdrawing effect of the oxygen and chlorine atoms.

Chemical Shift (δ) ppm	Assignment
~175	C=O (Carbonyl)
~50	CH-C=O
~30	CH ₂ (Cyclopentyl)
~26	CH ₂ (Cyclopentyl)

Note: This data is based on information available in public spectral databases.[\[1\]](#)

Infrared (IR) Spectroscopy

The IR spectrum of **Cyclopentanecarbonyl chloride** is dominated by a strong absorption band corresponding to the carbonyl group stretching vibration.

Frequency (cm ⁻¹)	Intensity	Assignment
~1790 - 1810	Strong	C=O Stretch (Acyl Chloride)
~2870 - 2960	Medium-Strong	C-H Stretch (Aliphatic)
~1450	Medium	C-H Bend (Scissoring)
~700 - 800	Strong	C-Cl Stretch

Note: The exact peak positions can be influenced by the sampling method (e.g., neat, ATR, or in solution).[\[1\]](#)[\[4\]](#)

Mass Spectrometry (MS)

Mass spectrometry of **Cyclopentanecarbonyl chloride** provides information about its molecular weight and fragmentation pattern. The presence of chlorine is indicated by the characteristic isotopic pattern (M⁺ and M+2 peaks in an approximate 3:1 ratio).

m/z	Relative Intensity	Assignment
132/134	Varies	[M] ⁺ (Molecular Ion)
97	High	[M-Cl] ⁺
69	High	[C ₅ H ₉] ⁺ (Cyclopentyl cation)
41	High	[C ₃ H ₅] ⁺

Note: The fragmentation pattern can vary depending on the ionization method (e.g., electron ionization).[\[1\]](#)[\[2\]](#)

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ^1H and ^{13}C NMR spectra of **Cyclopentanecarbonyl chloride**.

Materials:

- **Cyclopentanecarbonyl chloride**
- Deuterated chloroform (CDCl_3)
- Tetramethylsilane (TMS) as an internal standard
- 5 mm NMR tubes
- Pipettes
- NMR spectrometer (e.g., 400 MHz)

Procedure:

- **Sample Preparation:** Dissolve approximately 10-20 mg of **Cyclopentanecarbonyl chloride** in 0.6-0.7 mL of CDCl_3 in a clean, dry vial. Add a small amount of TMS as an internal standard (for ^1H NMR).[\[5\]](#)[\[6\]](#)
- **Transfer:** Transfer the solution into a 5 mm NMR tube.[\[5\]](#)
- **Instrumentation:** Place the NMR tube into the spectrometer.
- **^1H NMR Acquisition:** Acquire the ^1H NMR spectrum using standard acquisition parameters. An appropriate number of scans should be averaged to achieve a good signal-to-noise ratio.[\[7\]](#)
- **^{13}C NMR Acquisition:** Following ^1H NMR acquisition, acquire the ^{13}C NMR spectrum. This typically requires a longer acquisition time due to the lower natural abundance and sensitivity

of the ^{13}C nucleus.[8][9]

- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.
- Calibration: Calibrate the ^1H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ^{13}C spectrum by referencing the CDCl_3 solvent peak ($\delta \approx 77.16$ ppm).[10]
- Analysis: Integrate the peaks in the ^1H spectrum and determine the chemical shifts and multiplicities of all signals. Determine the chemical shifts of the signals in the ^{13}C spectrum.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of **Cyclopentanecarbonyl chloride**.

Method 1: Attenuated Total Reflectance (ATR)

Materials:

- **Cyclopentanecarbonyl chloride**
- FTIR spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
- Pipette

Procedure:

- Background Scan: Record a background spectrum of the clean, empty ATR crystal.
- Sample Application: Place a small drop of liquid **Cyclopentanecarbonyl chloride** directly onto the ATR crystal.
- Spectrum Acquisition: Acquire the IR spectrum. The instrument will measure the absorption of infrared radiation by the sample.[11]
- Cleaning: Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol or acetone) after the measurement.

Method 2: Thin Film (Neat)

Materials:

- **Cyclopentanecarbonyl chloride**
- Salt plates (e.g., NaCl or KBr)
- Pipette
- FTIR spectrometer

Procedure:

- **Sample Preparation:** Place one or two drops of the liquid sample between two salt plates to create a thin film.[\[12\]](#)
- **Spectrum Acquisition:** Place the salt plates in the sample holder of the FTIR spectrometer and acquire the spectrum.[\[13\]](#)
- **Cleaning:** After the measurement, clean the salt plates with a suitable dry solvent.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and characteristic fragments of **Cyclopentanecarbonyl chloride**.

Materials:

- **Cyclopentanecarbonyl chloride**
- Volatile organic solvent (e.g., methanol or acetonitrile)
- Mass spectrometer (e.g., with Electron Ionization - EI source)

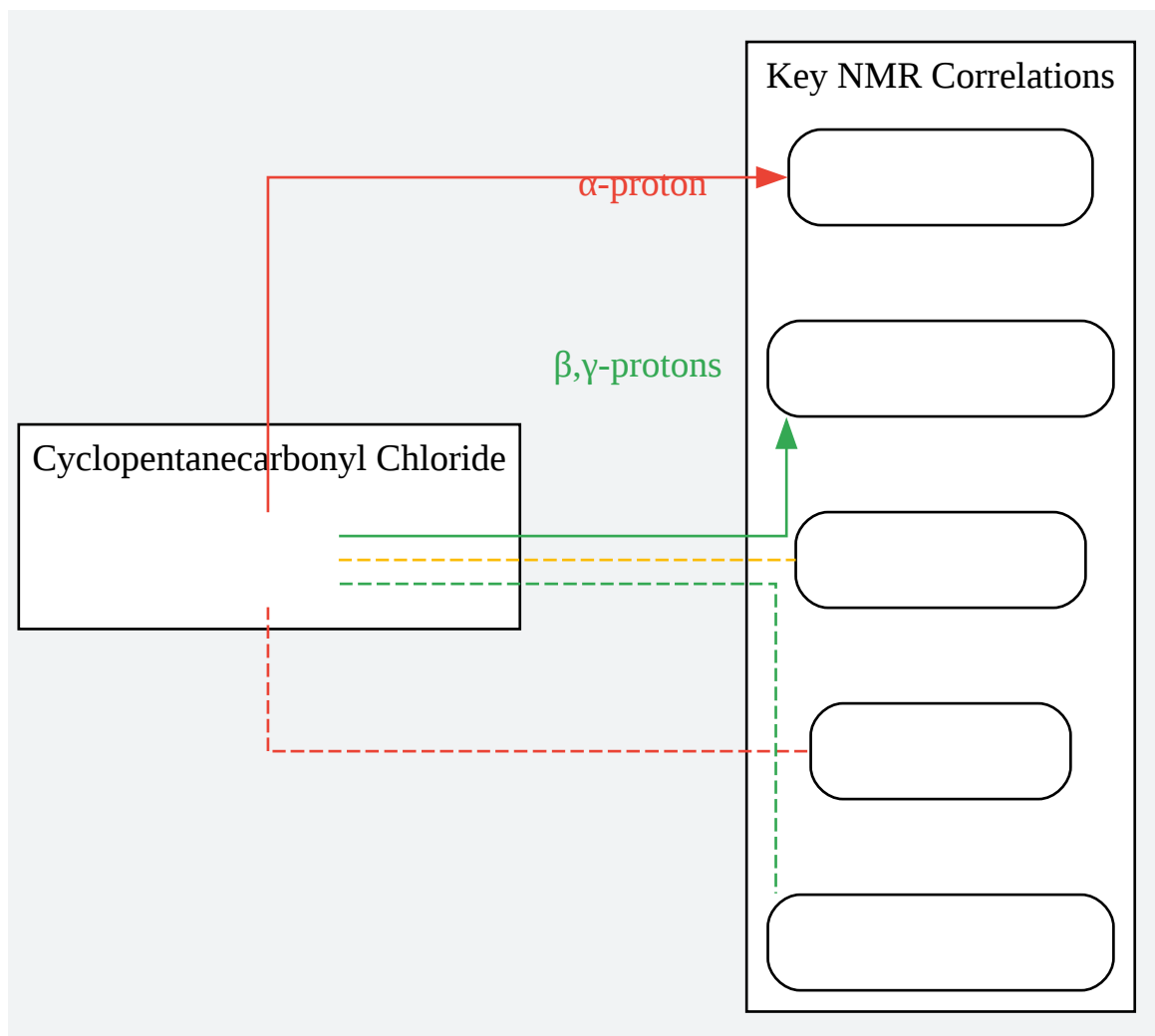
Procedure:

- **Sample Preparation:** Prepare a dilute solution of **Cyclopentanecarbonyl chloride** in a volatile solvent.[\[14\]](#)

- **Introduction:** Introduce the sample into the mass spectrometer. For a volatile compound like this, direct injection or infusion into the ion source is common.
- **Ionization:** Ionize the sample molecules. Electron Ionization (EI) is a common method where high-energy electrons bombard the sample, causing ionization and fragmentation.^{[15][16]}
- **Mass Analysis:** The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.^[17]
- **Detection:** A detector records the abundance of each ion.
- **Data Analysis:** The resulting mass spectrum, a plot of relative intensity versus m/z , is analyzed to identify the molecular ion peak and major fragment ions. The isotopic pattern for chlorine (^{35}Cl and ^{37}Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.^[6]

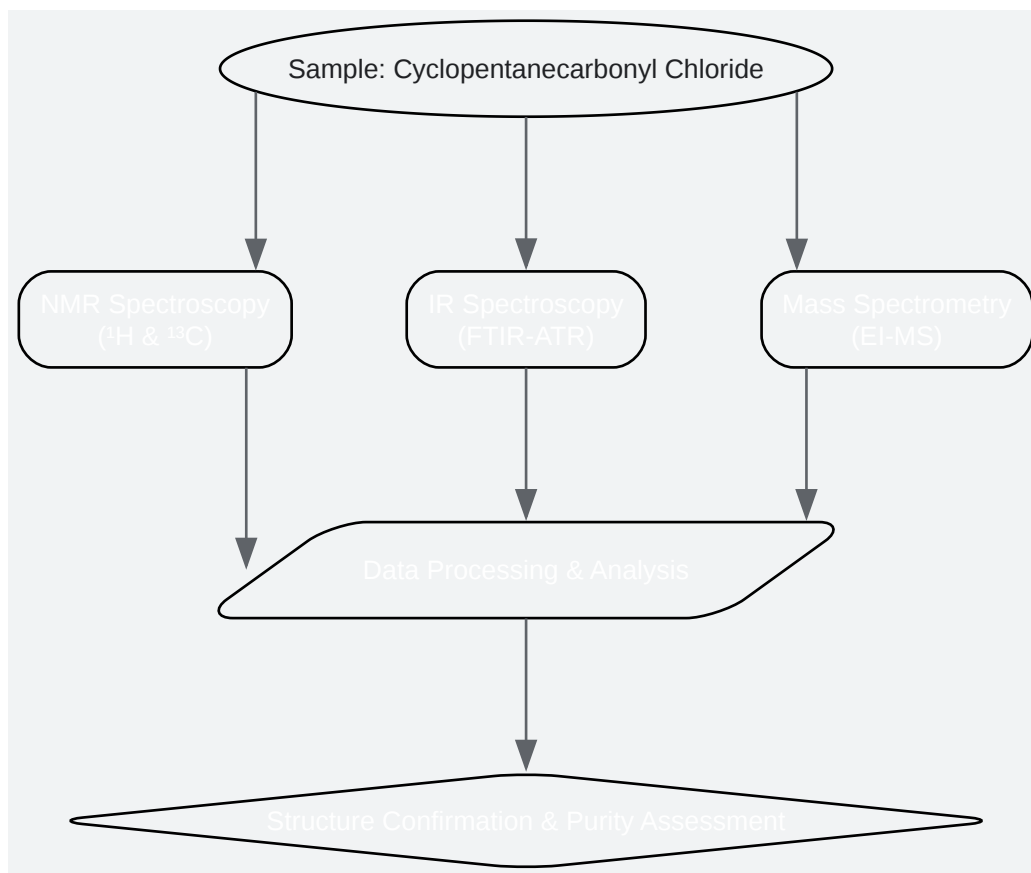
Visualizations

The following diagrams illustrate the structure and a typical analytical workflow for **Cyclopentanecarbonyl chloride**.



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Caption: Molecular structure and key NMR correlations for **Cyclopentanecarbonyl chloride**.



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Caption: A typical workflow for the spectroscopic analysis of an organic compound.

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